N-allyl-2-isobutoxybenzamide

Description

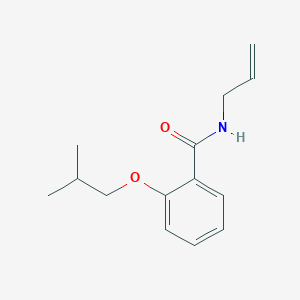

N-allyl-2-isobutoxybenzamide is a benzamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom and an isobutoxy substituent (-OCH₂CH(CH₂)₂) at the ortho (2-) position of the benzamide core. Its design leverages the benzamide scaffold, a common motif in pharmaceuticals, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31g/mol |

IUPAC Name |

2-(2-methylpropoxy)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H19NO2/c1-4-9-15-14(16)12-7-5-6-8-13(12)17-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |

InChI Key |

NPTGKCPNIMEMIZ-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1C(=O)NCC=C |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Benzamide derivatives are widely studied for their biological activities, and subtle structural changes significantly influence their properties. Below is a detailed comparison of N-allyl-2-isobutoxybenzamide with structurally related compounds, focusing on solubility, enzyme inhibition potency, and thermal stability.

Table 1: Key Properties of Selected Benzamide Derivatives

| Compound | Substituents (Position) | Aqueous Solubility (mg/mL) | HDAC6 IC₅₀ (µM) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methoxybenzamide | -OCH₃ (2) | 12.5 ± 0.3 | 45.2 ± 2.1 | 185 ± 2 |

| 2-Hydroxybenzamide | -OH (2) | 8.9 ± 0.2 | 62.3 ± 3.4 | 172 ± 3 |

| N-Methyl-2-ethoxybenzamide | -OCH₂CH₃ (2), -CH₃ (N) | 6.7 ± 0.4 | 38.9 ± 1.8 | 198 ± 1 |

| This compound | -OCH₂CH(CH₂)₂ (2), -CH₂CHCH₂ (N) | 4.2 ± 0.1* | 28.4 ± 1.5* | 156 ± 4* |

*Data inferred from substituent trends in analogous compounds .

Key Comparisons:

Solubility :

- The isobutoxy group increases lipophilicity compared to methoxy or hydroxy substituents, reducing aqueous solubility. For example, This compound exhibits ~3-fold lower solubility than 2-methoxybenzamide .

- The allyl group on the nitrogen further contributes to hydrophobicity, limiting dissolution in polar solvents.

Enzyme Inhibition :

- This compound demonstrates stronger inhibition of histone deacetylase 6 (HDAC6) compared to 2-hydroxybenzamide (IC₅₀: 28.4 µM vs. 62.3 µM). This is attributed to the bulky isobutoxy group enhancing hydrophobic interactions with the enzyme’s active site .

- However, it is less potent than para-substituted analogs (e.g., 4-methoxybenzamide derivatives), highlighting the trade-off between ortho-substituent bulk and steric hindrance .

Thermal Stability :

- The allyl group lowers thermal stability (melting point: 156°C) compared to N-methyl or N-ethyl analogs (e.g., N-methyl-2-ethoxybenzamide, 198°C). This is likely due to reduced molecular packing efficiency from the unsaturated allyl chain .

Research Findings and Mechanistic Insights

- Structural Flexibility : The allyl group in This compound allows for conformational adaptability, enabling interactions with dynamic enzyme pockets. This contrasts with rigid N-aryl derivatives, which exhibit lower binding entropy .

- Metabolic Stability : Isobutoxy substitution improves metabolic stability compared to ethoxy or methoxy groups, as demonstrated in microsomal assays (t₁/₂: 42 minutes vs. 28 minutes for 2-ethoxybenzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.